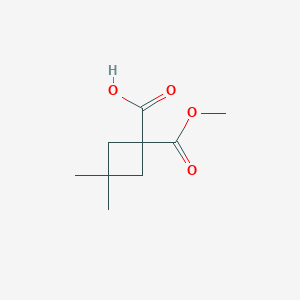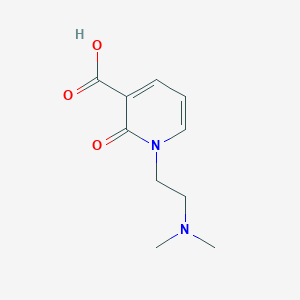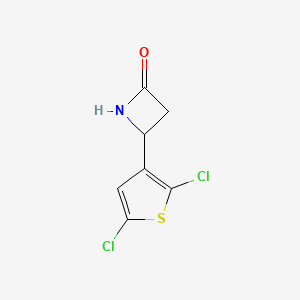
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one is a chemical compound with the molecular formula C7H5Cl2NOS. It belongs to the class of azetidin-2-ones, which are four-membered lactam rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one typically involves the reaction of 2,5-dichlorothiophene with azetidin-2-one under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the azetidin-2-one ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivatives.
Substitution: Formation of substituted azetidin-2-one derivatives.
Applications De Recherche Scientifique
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: The parent compound with a similar four-membered lactam ring structure.
Spiro-azetidin-2-one: A spirocyclic derivative with additional ring structures.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: A substituted azetidin-2-one with different functional groups
Uniqueness
4-(2,5-Dichlorothiophen-3-yl)azetidin-2-one is unique due to the presence of the dichlorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other azetidin-2-one derivatives and contributes to its specific applications and reactivity .
Propriétés
Formule moléculaire |
C7H5Cl2NOS |
|---|---|
Poids moléculaire |
222.09 g/mol |
Nom IUPAC |
4-(2,5-dichlorothiophen-3-yl)azetidin-2-one |
InChI |
InChI=1S/C7H5Cl2NOS/c8-5-1-3(7(9)12-5)4-2-6(11)10-4/h1,4H,2H2,(H,10,11) |
Clé InChI |
UEKAVWJNOSBXSZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)C2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


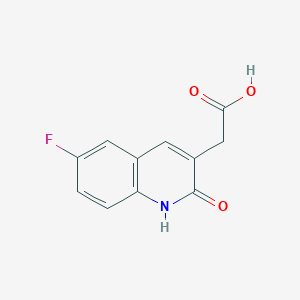
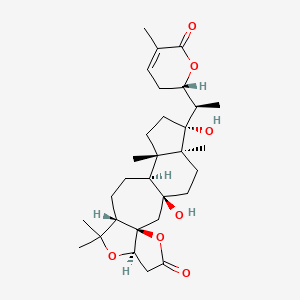
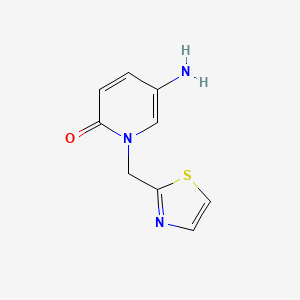
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

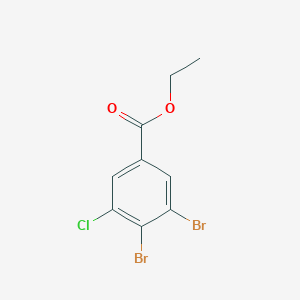
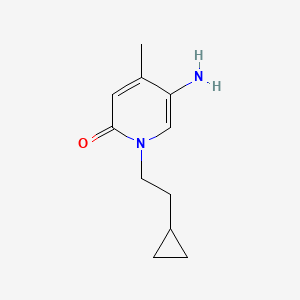
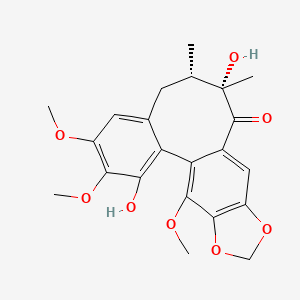
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)

